molecular formula C50H51N15O8S6 B234617 Amythiamicin A CAS No. 152741-89-4

Amythiamicin A

Cat. No. B234617
CAS RN: 152741-89-4
M. Wt: 1182.4 g/mol
InChI Key: BAGBLRBLZUISAJ-UHFFFAOYSA-N
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Description

Amythiamicin A is a natural product isolated from the culture broth of Amycolatopsis sp. SANK 60206. It belongs to the family of aminoglycoside antibiotics and has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria. In recent years, this compound has gained attention as a potential therapeutic agent due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Solution Structures and Self-Association

Amythiamicin D, closely related to Amythiamicin A, has been studied for its solution structures. An NMR study revealed the solution conformation of Amythiamicin D and provided the first evidence of self-association of thiopeptides in solution, which could have implications for understanding the behavior of this compound in similar environments (Lewis et al., 2006).

Antibacterial Activity and Structural Analysis

Research on Amythiamicin D and its analogues has demonstrated their potential in inhibiting bacterial growth. Studies have shown that modifications in the amino acid at carbon atom C2 of ring C in Amythiamicin D dramatically influence its antibacterial activity, particularly against Gram-positive bacteria. This suggests a similar potential for this compound in antibacterial applications (Gross et al., 2013).

Total Synthesis and Potential Medical Applications

The total synthesis of Amythiamicin D, which is part of the same thiopeptide family as this compound, highlights the complex nature of these compounds. The biosynthesis-inspired approach used in this study provides a pathway for synthesizing these complex molecules, which could be important for medical applications, including activity against MRSA and malaria (Hughes et al., 2005).

Syntheses of Amythiamicins C and D

The syntheses of Amythiamicins C and D, through key transformations like amide bond formation and cross-coupling reactions, offer insight into the synthetic strategies that could be applied to this compound. These methods are crucial for exploring the full potential of these compounds in scientific research and potential therapeutic applications (Ammer & Bach, 2010).

Neuroprotective and Antioxidant Properties

Studies on thionamide antibiotics, a class to which this compound belongs, have shown their potential in neuroprotection and antioxidation. They have been found to inhibit amyloid formation in human insulin and Aβ42, suggesting a potential application in neurodegenerative diseases like Alzheimer's (Khan et al., 2021).

properties

CAS RN

152741-89-4

Molecular Formula

C50H51N15O8S6

Molecular Weight

1182.4 g/mol

IUPAC Name

1-[2-[2-[21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C50H51N15O8S6/c1-20(2)35-48-61-31(19-78-48)46-57-27(15-75-46)38-23(9-10-24(54-38)45-60-30(18-76-45)43-56-26(14-73-43)50(72)65-11-7-8-32(65)39(51)68)44-58-29(17-74-44)41(70)55-25(12-33(66)52-6)47-64-37(22(5)79-47)42(71)63-36(21(3)4)49-59-28(16-77-49)40(69)53-13-34(67)62-35/h9-10,15-21,25-26,32,35-36H,7-8,11-14H2,1-6H3,(H2,51,68)(H,52,66)(H,53,69)(H,55,70)(H,62,67)(H,63,71)

InChI Key

BAGBLRBLZUISAJ-UHFFFAOYSA-N

SMILES

CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C8=NC(CO8)C(=O)N9CCCC9C(=O)N)C3=NC(=CS3)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C

Canonical SMILES

CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C8=NC(CO8)C(=O)N9CCCC9C(=O)N)C3=NC(=CS3)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C

synonyms

amythiamicin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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